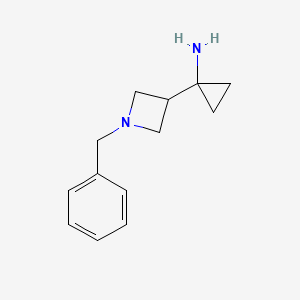

1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine

Description

1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine is a bicyclic amine featuring a cyclopropane ring fused to an azetidine (4-membered nitrogen-containing ring) substituted with a benzyl group. This structure confers unique conformational rigidity and electronic properties, making it a candidate for pharmaceutical and chemical research. The cyclopropane moiety enhances metabolic stability and binding affinity due to its planar strain, while the azetidine introduces steric constraints that influence interactions with biological targets .

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

1-(1-benzylazetidin-3-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C13H18N2/c14-13(6-7-13)12-9-15(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |

InChI Key |

WJUVZVRNDXJMKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2CN(C2)CC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides as reagents.

Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of azetidine and cyclopropane-containing molecules on biological systems.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal applications, it may interact with biological receptors to exert therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares structural features, biological activities, and unique properties of 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine and related compounds:

Key Observations

Ring Size and Strain :

- The azetidine ring in the target compound introduces greater steric strain compared to pyrrolidine analogs (e.g., (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine). This strain may enhance binding affinity but reduce solubility .

- Pyrrolidine-containing analogs exhibit improved solubility and broader receptor engagement due to their larger, less strained rings .

Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃ in 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine) increase lipophilicity and enzyme inhibition potency but may reduce metabolic stability .

Chirality :

- Chiral analogs like (1-Benzyl-pyrrolidin-3-yl)-cyclopropylamine demonstrate enantiomer-specific activity, highlighting the importance of stereochemistry in target selectivity .

Fluorine Substitution :

- Fluorinated derivatives (e.g., 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine) show enhanced bioavailability and stability due to fluorine’s electronegativity and small atomic radius .

Biological Activity

1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to a class of amines that may exhibit various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2 |

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Specific studies have indicated that compounds with similar structures can act as inhibitors for certain ion channels, particularly sodium channels like Nav1.7, which are implicated in pain pathways.

Inhibition of Nav1.7

Research has shown that benzyl-substituted azetidines can inhibit Nav1.7, a sodium channel linked to pain sensation. The inhibition mechanism involves binding to the channel and preventing the propagation of action potentials in nociceptive neurons, thereby reducing pain perception .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Potency and Selectivity

In a comparative study focused on similar azetidine derivatives, modifications at the benzyl position were found to significantly influence potency and selectivity towards Nav channels. For instance, compounds with para-substituents exhibited enhanced potency compared to their unsubstituted counterparts .

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of similar compounds indicates that modifications can lead to variations in metabolic stability. For example, a study highlighted that while some derivatives showed low clearance rates, others demonstrated improved stability in human liver microsomes, suggesting that structural optimizations could enhance the therapeutic viability of this compound .

Data Table: Biological Activity Comparison

| Compound | Potency (IC50) | Selectivity (Nav1.7/Nav1.5) | Metabolic Stability (h) |

|---|---|---|---|

| 1-(1-Benzylazetidin-3-YL)amine | TBD | TBD | TBD |

| Benzyl substituted piperidine | 30 nM | >100-fold | 5 |

| Unsubstituted azetidine | 100 nM | 10-fold | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.